molecular formula C16H12Cl5NO B11958871 N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide CAS No. 81012-95-5

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide

Cat. No.: B11958871
CAS No.: 81012-95-5
M. Wt: 411.5 g/mol
InChI Key: MCSLBZGLEIGWTI-UHFFFAOYSA-N
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Description

Properties

CAS No.

81012-95-5

Molecular Formula

C16H12Cl5NO

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C16H12Cl5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23)

InChI Key

MCSLBZGLEIGWTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to purification processes, such as recrystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple chlorine substituents on the phenyl rings, which significantly influence its chemical behavior. The structural formula can be represented as follows:[2,2,2Trichloro 1 1 bis 4 chlorophenyl ethyl]acetamide\text{N }\left[2,2,2-\text{Trichloro 1 1 bis 4 chlorophenyl ethyl}\right]\text{acetamide}

3.1 Antiparasitic Activity

Research has indicated that N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide exhibits potential antiparasitic properties. Studies have shown its efficacy against various parasitic infections, indicating its possible use in therapeutic applications .

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Various tests include acute toxicity trials and repeated dose toxicity evaluations to understand its impact on biological systems .

Environmental Applications

The compound's stability and persistence in environmental matrices make it suitable for studies related to environmental chemistry. Its chlorinated structure allows it to be a subject of investigation for degradation pathways and bioremediation strategies.

Case Studies

5.1 Case Study: HPLC Method Development

In a recent study published in 2023, researchers developed a robust HPLC method for the quantification of this compound in biological samples. The method demonstrated high sensitivity and specificity, allowing for accurate pharmacokinetic profiling in animal models .

5.2 Case Study: Antiparasitic Efficacy

A study conducted in 2024 evaluated the antiparasitic efficacy of this compound against Plasmodium species in vitro. The results indicated significant inhibition of parasite growth at low concentrations, suggesting potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound targets specific enzymes and receptors, interfering with their normal activity. This can result in the inhibition of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Key Observations :

Substituent Effects: The trichloroethyl and bis(4-chlorophenyl) groups in the main compound contribute to its high LogP (5.04), making it significantly more lipophilic than analogs like N-(4-hydroxyphenyl)acetamide (LogP ~0.9) . Replacing the acetamide with an ethanol group (as in Dicofol) reduces molecular weight (370.48 vs. 411.53) and slightly lowers LogP (~4.5 vs. 5.04) .

The main compound’s high LogP suggests strong lipid solubility, favoring blood-brain barrier penetration but possibly requiring formulation adjustments for oral bioavailability .

Crystallographic and Conformational Differences

  • Main Compound: No crystallographic data is provided, but its bulky substituents likely induce steric hindrance, affecting molecular packing and stability.
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl and thiazol rings are twisted by 61.8°, forming hydrogen-bonded dimers (R₂²(8) motif) that enhance crystal stability .
  • N-(4-Bromophenyl)acetamide : Exhibits bond length variations (e.g., C1–C2 = 1.501 Å vs. 1.53 Å in analogs), suggesting electronic differences due to bromine’s polarizability .

Biological Activity

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide, commonly referred to by its CAS number 81012-95-5, is a synthetic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C16_{16}H12_{12}Cl5_{5}NO
  • Molecular Weight : 411.530 g/mol
  • LogP : 5.04
  • CAS Number : 81012-95-5

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological systems.

This compound exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives of chlorophenyl compounds have been studied for their antimicrobial properties against bacteria and fungi .
  • Antiviral Properties : There is emerging evidence suggesting that compounds containing chlorinated phenyl groups can inhibit viral replication. Studies have highlighted their potential as antiviral agents against RNA viruses .

Efficacy in Case Studies

  • Antimicrobial Efficacy : A study exploring the antimicrobial properties of related compounds demonstrated significant inhibition of growth against Candida albicans and Mycobacterium tuberculosis strains. The findings indicated that modifications in the chemical structure could enhance activity against resistant strains .
  • Antiviral Activity : In vitro assays have shown that similar chlorinated compounds can effectively inhibit viral replication in cell cultures. For example, certain derivatives exhibited IC50_{50} values as low as 0.54 µg/mL against specific viral strains, indicating potent antiviral activity .
  • Toxicological Studies : Toxicological assessments have revealed that exposure to trichloro compounds can lead to hepatotoxicity and other adverse effects in laboratory animals. This raises concerns regarding the safety profile of this compound and necessitates further investigation into its long-term effects on human health .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC_{50 ValueReference
This compoundAntimicrobialNot specified
Chlorophenyl derivative AAntiviral0.54 µg/mL
Chlorinated compound BAntimicrobialEC_{50} 3.4 µM

Q & A

Q. What are the optimal HPLC conditions for separating N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide from impurities?

A reverse-phase HPLC method using a Newcrom R1 column (3 µm particles for UPLC) with a mobile phase of acetonitrile, water, and phosphoric acid (replaced with formic acid for MS compatibility) is recommended. This method is scalable for preparative isolation and pharmacokinetic studies. Ensure a flow rate of 1.0 mL/min and UV detection at 254 nm for baseline separation .

Q. How can the synthetic route for this compound be validated for purity and structural integrity?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of characteristic peaks, such as the trichloroethyl group (δ 4.8–5.2 ppm) and acetamide carbonyl (δ 168–170 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) should show a molecular ion peak at m/z 411.530 (M+H⁺). Purity can be assessed via HPLC with >98% peak area .

Q. What are the key physicochemical properties influencing its solubility and bioactivity?

The compound has a high logP (5.04), indicating significant hydrophobicity. Solubility is enhanced in organic solvents like acetonitrile or DMSO. The trichloroethyl and bis(4-chlorophenyl) groups contribute to steric hindrance, affecting receptor binding. Use Hansen solubility parameters to optimize solvent systems for in vitro assays .

Advanced Research Questions

Q. How do meta-substitutions on the phenyl ring alter the compound’s crystallographic geometry and bioactivity?

Meta-substitutions (e.g., -Cl, -CH₃) disrupt planarity of the acetamide backbone, as shown in crystal structures (orthorhombic space groups with Z = 8–16). Electron-withdrawing groups (e.g., -NO₂) reduce conjugation between the amide and aromatic rings, lowering antimicrobial potency. Use X-ray diffraction to correlate substituent effects with biological activity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, eukaryotic cell line sensitivity). Employ orthogonal assays:

  • Microdilution broth assays (CLSI guidelines) for minimum inhibitory concentrations (MICs).
  • MTT assays on human hepatocyte (HepG2) and fibroblast (NIH/3T3) lines to differentiate selective toxicity. Cross-validate with structural analogs to identify pharmacophores responsible for off-target effects .

Q. How can computational modeling predict interactions with biological targets?

Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID: 81012955) against targets like fungal CYP51 or bacterial DNA gyrase. Prioritize hydrogen bonding with active-site residues (e.g., Asn132 in CYP51) and hydrophobic interactions with the trichloroethyl moiety. Validate predictions with surface plasmon resonance (SPR) binding assays .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Use LC-MS/MS in multiple reaction monitoring (MRM) mode to identify hydrolyzed products (e.g., 2,2,2-trichloroethanol) or oxidative metabolites. Accelerated stability testing (40°C/75% RH for 6 months) with forced degradation (acid/base/light exposure) reveals major degradation pathways .

Q. How can crystallographic data improve formulation design?

Crystal packing analysis (e.g., Pbcá space group with a = 12.32 Å, b = 8.97 Å) reveals intermolecular interactions (Cl···Cl contacts, 3.4 Å). Co-crystallization with excipients like polyvinylpyrrolidone (PVP) enhances dissolution rates by disrupting hydrophobic stacking .

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